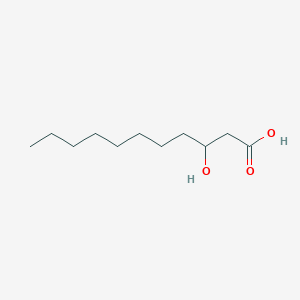

3-Hydroxyundecanoic acid

描述

3-Hydroxyundecanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of an undecanoic acid chain, making it a hydroxy fatty acid .

准备方法

3-Hydroxyundecanoic acid can be synthesized through various methods. One efficient synthetic route involves the reaction of 3-hydroxyundecanal with acetic acid . Another method includes the chemo-enzymatic synthesis from ricinoleic acid, which involves the reduction of the ester bond and subsequent hydrolysis . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

化学反应分析

Oxidation Reactions

The hydroxyl group at C-3 undergoes oxidation to form ketones or further oxidized products. Enzymatic pathways involving cytochrome P450 enzymes (e.g., CYP4F11) convert 3-hydroxyundecanoic acid into ω-hydroxy derivatives, which are precursors to dicarboxylic acids . For example:

This two-step oxidation is critical in fatty acid metabolism and has been exploited in synthetic routes for dicarboxylic acids .

Esterification and Lactonization

The carboxylic acid group readily forms esters under acidic or enzymatic conditions. In microbial systems, this compound serves as a monomer for polyhydroxyalkanoates (PHAs), biodegradable polyesters synthesized by bacterial fermentation . Lactonization, though less common due to the 11-carbon chain length, can occur under high-dilution conditions, forming macrolactones. For shorter-chain analogs like 3-hydroxydecanoic acid, lactonization to γ-butyrolactone derivatives is well-documented .

Thermal Decomposition

Thermogravimetric analysis of related hydroxy acids (e.g., 11-hydroxyundecanoic acid) reveals dehydration to form unsaturated acids or lactones. For this compound, analogous decomposition is hypothesized:

Enthalpy data for similar reactions (e.g., ΔᵣH° = 8.91 ± 0.63 kJ/mol for 11-hydroxyundecanoic acid dehydration ) suggest mild endothermic behavior.

| Reaction | ΔᵣH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| 11-Hydroxyundecanoic acid → 10-Undecenoic acid + H₂O | 8.91 ± 0.63 | Calorimetry |

Enzymatic and Biological Reactions

In Idiomarina loihiensis, this compound is a membrane lipid component, where its hydroxyl group enhances interactions with phospholipid headgroups . Antifungal activity against Candida and Aspergillus species is attributed to membrane disruption, with MIC values similar to other 3-hydroxy fatty acids (e.g., 3-hydroxydodecanoic acid: MIC = 10–20 μg/mL) .

Derivatization for Analysis

This compound is often derivatized for GC-MS analysis. Silylation with bis(trimethylsilyl)trifluoroacetamide (BSTFA) yields volatile trimethylsilyl (TMS) ethers, enabling quantification in biological matrices . Retention indices and fragmentation patterns are cross-referenced with standards for identification .

Notes

-

Stereochemical Considerations : The (R)-configuration at C-3 is common in biologically derived 3-hydroxy fatty acids, influencing enzymatic recognition and reactivity .

-

Stability : The compound is stable under inert storage but prone to dehydration at elevated temperatures .

-

Analytical Challenges : Differentiation from isomers (e.g., 2- or 4-hydroxy analogs) requires chiral chromatography or Mosher ester analysis .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₂O₃

- Molecular Weight : 202.29 g/mol

- CAS Number : 40165-88-6

3-Hydroxyundecanoic acid is characterized by a hydroxyl group at the third carbon of the undecanoic acid chain, contributing to its unique chemical properties and biological activities.

Biotechnological Applications

1. Microbial Production and Metabolism

this compound is produced by various microorganisms as part of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. These microorganisms can utilize different substrates to synthesize 3-HUA, making it a candidate for sustainable bioprocessing:

- Microbial Sources : Identified in sediments from extreme environments, such as hydrothermal vents, where specific microbial communities thrive .

- Biopolymer Production : Microorganisms like Lactobacillus plantarum have been shown to produce antifungal metabolites, including 3-hydroxy fatty acids that exhibit antimicrobial properties .

2. Antifungal Properties

Research has demonstrated that 3-HUA possesses significant antifungal activity:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that 3-hydroxy fatty acids derived from lactic acid bacteria have MICs ranging from 10 to 100 µg/ml against spoilage organisms like Penicillium roqueforti and Aspergillus fumigatus .

Food Industry Applications

1. Preservation and Safety

The antifungal properties of 3-HUA make it suitable for use in food preservation:

- Natural Preservative : Its ability to inhibit fungal growth can enhance the shelf life of food products, particularly in silage where spoilage organisms are prevalent .

2. Functional Ingredients

In addition to preservation, 3-HUA can serve as a functional ingredient in food formulations due to its emulsifying and gelling properties:

- Gelling Agents : Its chemical structure allows it to interact with other food components, potentially improving texture and stability in various food products .

Pharmaceutical Applications

1. Drug Development

The structural characteristics of 3-HUA have implications for drug formulation:

- Therapeutic Potential : Hydroxy fatty acids are being explored for their roles in dermatological applications, particularly in treating conditions like acne and photoaging due to their anti-inflammatory properties .

Case Studies

作用机制

The mechanism of action of 3-hydroxyundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can inhibit the growth of certain bacteria by disrupting their cell membranes and interfering with essential metabolic processes . The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function .

相似化合物的比较

3-Hydroxyundecanoic acid can be compared with other hydroxy fatty acids such as:

11-Hydroxyundecanoic acid: This compound has the hydroxyl group attached to the eleventh carbon, making it structurally different and affecting its reactivity and applications.

12-Hydroxyoleic acid: Known for its use in the production of polyesters, this compound has a hydroxyl group on the twelfth carbon of an oleic acid chain.

3-Hydroxydecanoic acid: Similar to this compound but with a shorter carbon chain, affecting its solubility and reactivity.

This compound stands out due to its unique position of the hydroxyl group and its applications in various fields, making it a versatile and valuable compound in scientific research and industry.

生物活性

3-Hydroxyundecanoic acid (3-HUA) is a medium-chain hydroxy fatty acid with the molecular formula C₁₁H₂₂O₃. It has garnered attention for its diverse biological activities, particularly its antimicrobial and insecticidal properties. This article explores the biological activity of 3-HUA, supported by research findings, data tables, and case studies.

This compound is characterized by:

- Molecular Formula : C₁₁H₂₂O₃

- Molecular Weight : 202.29 g/mol

- Hydrophobic Nature : It is highly hydrophobic and has low solubility in water, which influences its biological interactions.

Antimicrobial Properties

Research indicates that 3-HUA exhibits significant antimicrobial activity against various bacterial and fungal strains. Notably, racemic mixtures of saturated 3-hydroxy fatty acids, including 3-HUA, have demonstrated antifungal effects against molds and yeasts.

- Minimum Inhibitory Concentrations (MICs) : Studies have shown MICs for 3-hydroxy fatty acids ranging from 10 to 100 μg/ml against important spoilage organisms such as Pichia anomala, Penicillium roqueforti, and Aspergillus fumigatus .

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| This compound | Pichia anomala | 50 |

| Penicillium roqueforti | 20 | |

| Aspergillus fumigatus | 30 |

Insecticidal Activity

3-HUA has also been studied for its insecticidal properties. It affects the growth and development of certain insect species, making it a candidate for use in pest control strategies. The mechanism of action is believed to involve disruption of metabolic pathways in insects, although specific pathways remain to be fully elucidated .

Case Studies

-

Antifungal Activity from Lactic Acid Bacteria :

A study identified four antifungal substances produced by Lactobacillus plantarum, including 3-hydroxy fatty acids. The presence of these compounds was correlated with bacterial growth, indicating their role as natural antifungal agents in food preservation . -

Ecological Role in Sediments :

Research conducted in the Guaymas Basin revealed that 3-hydroxyalkanoic acids, including 3-HUA, were detected in sediments associated with microbial communities. These compounds are thought to be derived from polyhydroxyalkanoates produced by bacteria, suggesting a role in microbial metabolism and ecological interactions in extreme environments .

The biological activity of 3-HUA can be attributed to its detergent-like properties, which disrupt cellular membranes of microorganisms. This mechanism is similar to other fatty acids known for their antimicrobial effects . Additionally, as a constituent of bacterial lipopolysaccharides (LPS), it contributes to the structural integrity and immunostimulatory properties of these molecules in various bacterial species.

Research Applications

The unique properties of 3-HUA make it a valuable compound for various applications:

- Antimicrobial Agent Development : Its potential as a natural antimicrobial agent can be explored for developing new antibiotics.

- Pest Control : Its insecticidal properties offer possibilities for environmentally friendly pest management solutions.

- Biodegradable Materials : As part of polyhydroxyalkanoates, it can contribute to the production of biodegradable plastics.

属性

IUPAC Name |

3-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPMBPKLYEDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?

A: this compound is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.

Q2: How does the presence of this compound in bacterial LPS impact their classification?

A: The fatty acid composition of LPS, including the presence of this compound, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of this compound and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].

Q3: Can this compound be found in marine organisms other than bacteria?

A: Yes, this compound has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.

Q4: What are the potential applications of this compound derived from natural sources?

A: Research suggests that this compound, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.

Q5: How is this compound extracted and purified from bacterial sources?

A: While specific extraction methods for this compound are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate this compound from the complex LPS mixture.

Q6: Are there structural isomers of this compound present in biological systems?

A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。